molecular formula C14H15N3O3 B10897873 ethyl 1-methyl-3-(phenylcarbamoyl)-1H-pyrazole-5-carboxylate

ethyl 1-methyl-3-(phenylcarbamoyl)-1H-pyrazole-5-carboxylate

Cat. No.: B10897873
M. Wt: 273.29 g/mol
InChI Key: OZGVVKIGWPIRLF-UHFFFAOYSA-N
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Description

ETHYL 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, an anilinocarbonyl group, and a methyl-substituted pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves the condensation of ethyl 3-oxo-3-(phenylamino)propanoate with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: On an industrial scale, the production of ETHYL 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

ETHYL 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical intermediates for industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

ETHYL 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 3-(PHENYLCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but with a phenylcarbonyl group instead of an anilinocarbonyl group.

    METHYL 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: The presence of the anilinocarbonyl group in ETHYL 3-(ANILINOCARBONYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its biological activity.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

ethyl 2-methyl-5-(phenylcarbamoyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H15N3O3/c1-3-20-14(19)12-9-11(16-17(12)2)13(18)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,15,18)

InChI Key

OZGVVKIGWPIRLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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